molecular formula C24H26N4O4 B10987548 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

Cat. No.: B10987548
M. Wt: 434.5 g/mol
InChI Key: GKAKVRPPRDLJNN-UHFFFAOYSA-N
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Description

4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indole derivatives and reduced forms of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-N-(3-METHOXYPHENYL)-4-OXOBUTANAMIDE include other indole derivatives and piperazine-containing molecules. Some examples are:

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C24H26N4O4/c1-32-18-6-4-5-17(15-18)26-22(29)9-10-23(30)27-11-13-28(14-12-27)24(31)20-16-25-21-8-3-2-7-19(20)21/h2-8,15-16,25H,9-14H2,1H3,(H,26,29)

InChI Key

GKAKVRPPRDLJNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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